molecular formula C10H10O2S B1399493 (6-Methoxy-benzo[b]thiophen-2-yl)-methanol CAS No. 912462-80-7

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Cat. No. B1399493
CAS RN: 912462-80-7
M. Wt: 194.25 g/mol
InChI Key: JZUVUZMTYCJNDV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” is not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” are not explicitly mentioned in the searched resources .

Scientific Research Applications

Photochemical Synthesis and Organic Scaffolds

A study demonstrated the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, which includes compounds structurally similar to (6-Methoxy-benzo[b]thiophen-2-yl)-methanol, leading to the formation of angular pentacyclic compounds. This process, utilizing UV-light, presents a green and convenient method for synthesizing benzothiophene fused xanthenone derivatives without specific or toxic reagents, offering potential pathways for novel organic scaffold developments (Dalal et al., 2017).

Chemosensor Development

Another application involves the use of structurally related compounds for chemosensor development. 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine showed high selectivity as a chemosensor for Ag(+) ion, leveraging an intramolecular charge transfer (ICT) mechanism. This indicates potential for (6-Methoxy-benzo[b]thiophen-2-yl)-methanol derivatives in selective ion detection and environmental monitoring (Tharmaraj, Devi, & Pitchumani, 2012).

Fluorescence and Photovoltaics

A significant study highlighted the enhancement of polymer solar cell efficiency through methanol treatment of materials similar to (6-Methoxy-benzo[b]thiophen-2-yl)-methanol. The treatment improved various device characteristics, including built-in voltage and charge-transport properties, suggesting a role in the development of more efficient photovoltaic materials (Zhou et al., 2013).

Novel Organic Electronics

Further, research into PCBM analogs containing benzo[b]thiophene and thieno[3,2-b]thiophene demonstrated variations in solubility and film morphology when mixed with poly(3-hexylthiophene) for organic photovoltaic devices. This suggests the potential of (6-Methoxy-benzo[b]thiophen-2-yl)-methanol and its derivatives in influencing the performance and efficiency of organic electronic devices (Matsumoto et al., 2010).

Mechanism of Action

The mechanism of action of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” is not explicitly mentioned in the searched resources .

Safety and Hazards

The safety and hazards associated with “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” are not explicitly mentioned in the searched resources .

Future Directions

The future directions for the research and application of “(6-Methoxy-benzo[b]thiophen-2-yl)-methanol” are not explicitly mentioned in the searched resources .

properties

IUPAC Name

(6-methoxy-1-benzothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVUZMTYCJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-benzo[b]thiophen-2-yl)-methanol

Synthesis routes and methods

Procedure details

To a tetrahydrofuran (100 mL) solution of (6-methoxy-benzo[b]-thiophene-2-carboxylic acid ethyl ester (5.0 g, 21.1 mmol) described in Production Example 77-1-1 was added lithium aluminum hydride (2.0 g, 52.8 mmol). The suspension was stirred at room temperature for 30 minutes. The reaction mixture was distributed between water and ethyl acetate. The organic layer was separated followed by drying over anhydrous magnesium sulfate and filtering. The residue was concentrated under a reduced pressure to obtain the title compound (4.1 g, quantitative).
Quantity
100 mL
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reactant
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5 g
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2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxy-benzo[b]thiophen-2-yl)-methanol
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